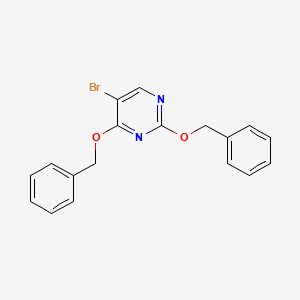

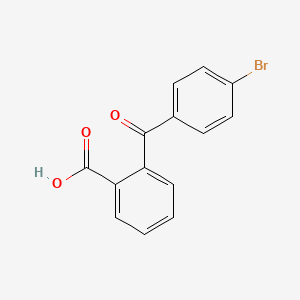

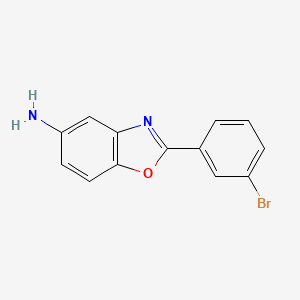

2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

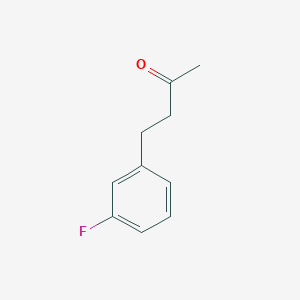

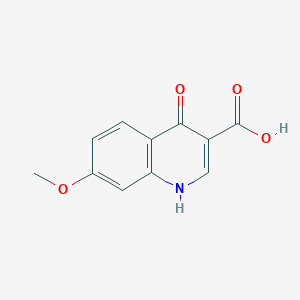

2-(3-Bromophenyl)-1,3-benzoxazol-5-amine is a compound that belongs to the class of organic compounds known as benzoxazoles. It is characterized by a benzene ring fused to an oxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen atoms. The presence of a bromine atom on the phenyl ring at the 3-position adds to the chemical complexity and reactivity of the molecule.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. For instance, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to afford 1-substituted benzimidazoles, which are structurally related to benzoxazoles . Although the paper does not directly describe the synthesis of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be optimized and studied using computational methods such as the Gaussian09 software package. For example, the optimized molecular structure, NMR, and vibrational frequencies of a related compound, 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, have been investigated both experimentally and theoretically . These studies provide insights into the stability of the molecule, charge transfer, and hyper-conjugative interactions, which are also relevant for understanding the molecular structure of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For instance, 2-(2-oxopropylthio)benzoxazoles react with primary amines to afford thiazole derivatives . Similarly, 6-bromo-2-methyl-3,1-benzoxazin-4-one shows chemoselectivity towards amines, Schiff bases, and azines, indicating that brominated benzoxazole derivatives can participate in nucleophilic substitution reactions . These reactions could be relevant for the functionalization of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be quite diverse. The presence of a bromine atom can influence the reactivity, as seen in the chemoselectivity of brominated benzoxazinones . Additionally, the crystal structures of related compounds, such as 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, reveal hydrogen bonding and (\pi)-(\pi) stacking interactions, which could also be present in the crystal structure of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine . These interactions are important for understanding the compound's solubility, melting point, and other physical properties.

Applications De Recherche Scientifique

Synthesis and Applications in Organic Chemistry

- 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine and its derivatives are actively involved in the synthesis of various complex organic compounds. For instance, the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis results in 1-substituted benzimidazoles, which are valuable in organic chemistry (Lygin & Meijere, 2009). Moreover, the compound has been employed in the synthesis of fluorescent probes sensitive to amines, demonstrating its potential in sensor technology (Lee et al., 2004).

Antimicrobial Activity

- Some derivatives of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine have shown promising antimicrobial activities. For example, novel 1,2,4-triazole derivatives synthesized from reactions involving this compound have exhibited good or moderate activities against various microorganisms, highlighting its relevance in the development of new antimicrobial agents (Bektaş et al., 2007).

Synthesis of Anti-Inflammatory Agents

- The benzoxazole moiety, similar to that in 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine, has been identified as a novel scaffold for anti-inflammatory drugs. Compounds synthesized using this structure have shown selective inhibition of the enzyme cyclooxygenase-2 (COX-2), indicating potential applications in the treatment of inflammation-related disorders (Seth et al., 2014).

Cancer Research

- Derivatives of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine have been explored as potential anticancer agents. The synthesis of benzoxazole and benzoxazolone derivatives has led to compounds exhibiting cytotoxic activity against various human cancer cell lines, indicating their potential as novel therapeutic agents in oncology (Murty et al., 2011).

Material Science and Polymer Chemistry

- In material science, the compound has been utilized in the synthesis of novel polymers with high thermal stability and good mechanical properties. This application is evident in the creation of poly(benzoxazole imide)s, showcasing its role in the development of advanced materials (Jiao et al., 2020).

Propriétés

IUPAC Name |

2-(3-bromophenyl)-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEUAXOSGXEKQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352204 |

Source

|

| Record name | 2-(3-bromophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-1,3-benzoxazol-5-amine | |

CAS RN |

293737-81-2 |

Source

|

| Record name | 2-(3-bromophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.